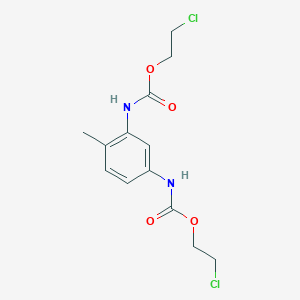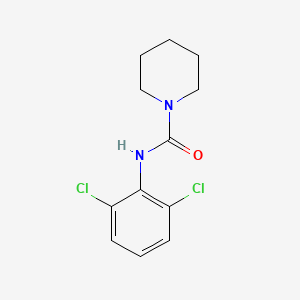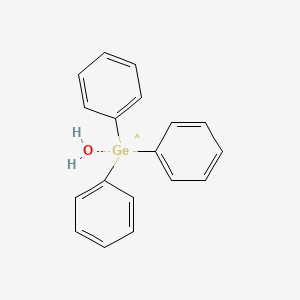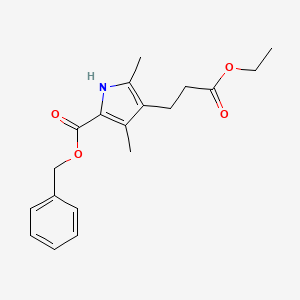
4-Methyl-1-(4-(4-nitrophenylazo)phenyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-(4-(4-nitrophenylazo)phenyl)piperidine is an organic compound with the molecular formula C18H20N4O2 and a molecular weight of 324.386 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of the nitrophenylazo group makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(4-(4-nitrophenylazo)phenyl)piperidine typically involves the reaction of 4-nitroaniline with 4-methylpiperidine in the presence of a coupling agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the azo bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .
化学反応の分析
Types of Reactions
4-Methyl-1-(4-(4-nitrophenylazo)phenyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The azo group can be reduced to hydrazo compounds using reducing agents such as sodium dithionite.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium dithionite, ethanol.
Substitution: Various nucleophiles, solvents like dichloromethane.
Major Products Formed
Oxidation: 4-Methyl-1-(4-(4-aminophenylazo)phenyl)piperidine.
Reduction: 4-Methyl-1-(4-(4-hydrazinophenylazo)phenyl)piperidine.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
4-Methyl-1-(4-(4-nitrophenylazo)phenyl)piperidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its azo group.
作用機序
The mechanism of action of 4-Methyl-1-(4-(4-nitrophenylazo)phenyl)piperidine involves its interaction with various molecular targets. The nitrophenylazo group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .
類似化合物との比較
Similar Compounds
- 4-Methyl-1-(4-(phenylazo)phenyl)piperidine
- 3,5-Dimethyl-4-(2-nitrophenylazo)phenol
- 4-(4-Nitrophenylazo)phenol
- 2-(2-Methyl-4-(4-nitrophenylazo)phenyl)isoindoline
- 1-(4-(4-Nitrophenylazo)phenyl)octahydroazocine
- 2-(4-(4-Nitrophenylazo)phenyl)isoindoline
- N-Ethyl-N-methyl-4-(4-nitrophenylazo)aniline
- 2-(3,5-Dimethyl-4-(4-nitrophenylazo)phenyl)isoindoline
Uniqueness
4-Methyl-1-(4-(4-nitrophenylazo)phenyl)piperidine is unique due to its specific structural features, including the presence of both a piperidine ring and a nitrophenylazo group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
200394-30-5 |
|---|---|
分子式 |
C18H20N4O2 |
分子量 |
324.4 g/mol |
IUPAC名 |
[4-(4-methylpiperidin-1-yl)phenyl]-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C18H20N4O2/c1-14-10-12-21(13-11-14)17-6-2-15(3-7-17)19-20-16-4-8-18(9-5-16)22(23)24/h2-9,14H,10-13H2,1H3 |
InChIキー |
YBWKLMSPFXNQTF-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11951391.png)



![2-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethoxy]-N-(propan-2-ylideneamino)acetamide](/img/structure/B11951418.png)

![1,8,14-Trioxatrispiro[4.1.4.1.4.1]octadecane](/img/structure/B11951428.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-bromoaniline](/img/structure/B11951436.png)





